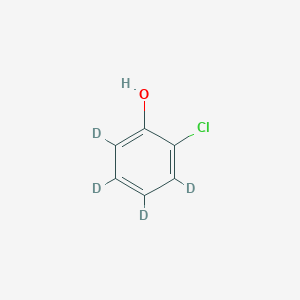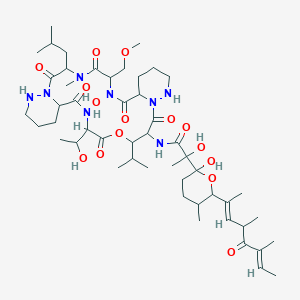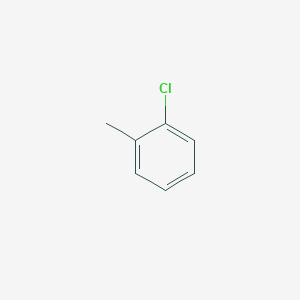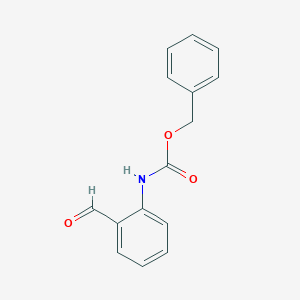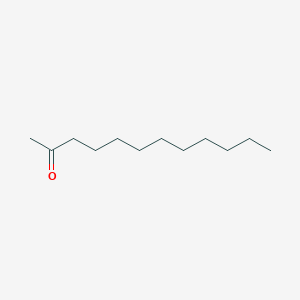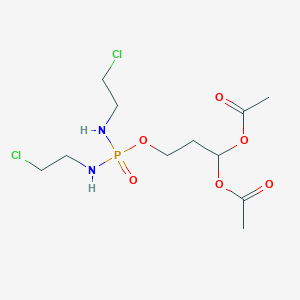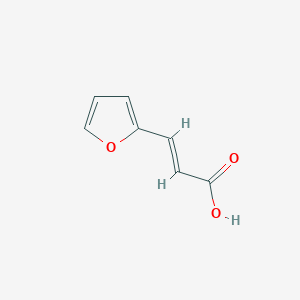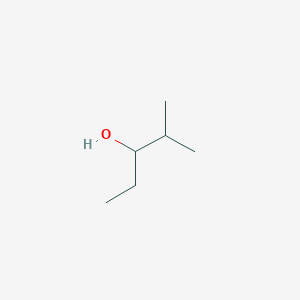
2-Methyl-3-pentanol
Descripción general
Descripción
2-Methyl-3-pentanol, also known as 2-methylpentan-3-ol, is an organic chemical compound with the molecular formula C6H14O. It is a secondary alcohol characterized by a hydroxyl group (-OH) attached to the third carbon of a six-carbon chain, with a methyl group attached to the second carbon. This compound is a colorless liquid with a mild odor and is used in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyl-3-pentanol can be synthesized through several methods, including the reduction of 2-methyl-3-pentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method involves the hydration of 2-methyl-3-pentene in the presence of an acid catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 2-methyl-3-pentanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Types of Reactions:
Oxidation: this compound can be oxidized to form 2-methyl-3-pentanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form 2-methylpentane using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 2-Methyl-3-pentanone
Reduction: 2-Methylpentane
Substitution: 2-Methyl-3-pentyl chloride or bromide.
Aplicaciones Científicas De Investigación
2-Methyl-3-pentanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and an intermediate in organic synthesis.
Biology: The compound is studied for its effects on biological systems and its potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and as a fuel additive.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-pentanol involves its interaction with various molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions, affecting the physical and chemical properties of the systems it is involved in. Its hydroxyl group can undergo protonation and deprotonation, influencing its reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
- 2-Methyl-2-pentanol
- 3-Methyl-3-pentanol
- 2-Methyl-1-pentanol
- 4-Methyl-2-pentanol
Comparison: 2-Methyl-3-pentanol is unique due to its specific structural configuration, which influences its physical properties and reactivity. Compared to 2-Methyl-2-pentanol, which has the hydroxyl group on the second carbon, this compound has different boiling and melting points, as well as distinct reactivity patterns. Similarly, its properties differ from those of 3-Methyl-3-pentanol and 2-Methyl-1-pentanol due to variations in the position of the hydroxyl and methyl groups .
Propiedades
IUPAC Name |
2-methylpentan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O/c1-4-6(7)5(2)3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTJMQSHILQAEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870616 | |
| Record name | 2-Methylpentan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Methyl-3-pentanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10818 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
5.38 [mmHg] | |
| Record name | 2-Methyl-3-pentanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10818 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
565-67-3 | |
| Record name | (±)-2-Methyl-3-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565-67-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-pentanol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565673 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylpentan-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylpentan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.443 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-3-pentanol, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PVA5FLE5K2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-Methyl-3-pentanol in the context of pest control?
A1: this compound serves as a crucial component of the sex pheromone for the bagworm moth Clania variegate []. This discovery has potential implications for developing targeted pest control strategies, such as disrupting mating patterns to manage infestations.
Q2: How does the structure of this compound contribute to its role as a pheromone component?
A2: The specific stereochemistry of this compound is vital for its biological activity. Research has demonstrated the successful synthesis of all four stereoisomers of this compound, emphasizing the importance of stereospecific synthesis in producing biologically active forms of the pheromone [].
Q3: Can this compound be used as a marker for contamination in food products?
A3: While not directly a marker for contamination itself, 2-Hydroxy-6-methylbenzaldehyde, a related compound and a known pheromone for adult mites, has been detected in high concentrations in oat grains using Headspace Solid-Phase Microextraction coupled with Comprehensive Two-Dimensional Gas Chromatography–Time-of-Flight Mass Spectrometry (HS-SPME/GC×GC–ToFMS) []. This technique shows promise for rapid detection of mite infestations in cereal grains and coffee beans.
Q4: What are the physical and chemical properties of this compound?
A4: this compound is a branched C6 alcohol. Its standard molar enthalpy of vaporization has been determined through vapor pressure measurements using the transpiration method []. This information is valuable for understanding its volatility and behavior in various applications.
Q5: How does the molecular structure of this compound influence its self-association behavior?
A5: Studies using Infrared (IR) spectroscopy have provided insights into the self-association of this compound in solutions [, ]. The presence of bulky groups around its hydroxyl group favors the formation of cyclic dimers through hydrogen bonding. This understanding of its self-association is crucial for predicting its behavior in different solvent systems.
Q6: What is the role of this compound in photochemical reactions?
A6: Research has demonstrated the photochemical generation of the enol form of this compound through the photolysis of 3-octanone in acetone solutions []. This enol then undergoes a [2+2] cycloaddition reaction with acetone, highlighting the reactivity of this compound in photochemical settings.
Q7: Are there any analytical techniques available for detecting and quantifying this compound?
A7: GC-MS emerges as a valuable tool for identifying and quantifying this compound in complex mixtures, as demonstrated by its use in analyzing essential oil compositions []. This technique allows for the separation and identification of individual components within the oil, providing valuable information about its chemical makeup.
Q8: What are the environmental implications of this compound?
A8: While specific data on the environmental impact of this compound might be limited, its use as a potential pheromone component for pest control suggests the need for careful consideration of its effects on non-target organisms and its persistence in the environment [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


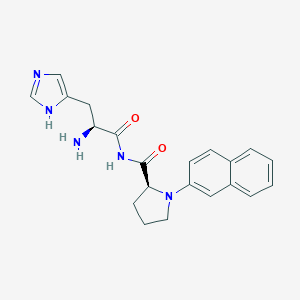
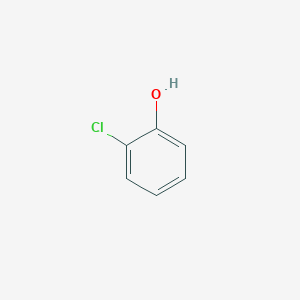
![4,8-Dimethylbicyclo[3.3.1]nonane-2,6-dione](/img/structure/B165307.png)
